phenyl [11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate
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Overview
Description
- The compound you’ve described is a complex heterocyclic molecule with a fused diazepine ring system. Let’s break it down:
- The core structure consists of a dibenzo[b,e][1,4]diazepine ring, which is a bicyclic system containing two benzene rings fused to a seven-membered diazepine ring.
- Attached to this core is a phenyl group (C6H5) and an acetate group (CH3COO-).
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce in the literature. Further research is needed.
- It likely interacts with specific molecular targets or pathways, but these details remain elusive.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C30H30N2O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
phenyl 2-[6-(2-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate |
InChI |
InChI=1S/C30H30N2O4/c1-30(2)17-23-28(25(33)18-30)29(21-13-7-10-16-26(21)35-3)32(24-15-9-8-14-22(24)31-23)19-27(34)36-20-11-5-4-6-12-20/h4-16,29,31H,17-19H2,1-3H3 |
InChI Key |
IYAALJYUQITFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC4=CC=CC=C4)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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